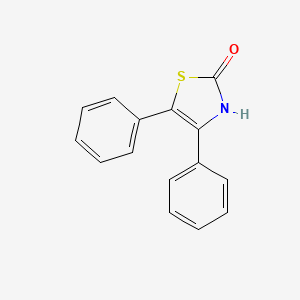

4,5-Diphenyl-1,3-thiazol-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6339-99-7 |

|---|---|

Molecular Formula |

C15H11NOS |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

4,5-diphenyl-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C15H11NOS/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) |

InChI Key |

SVNXMNUJNYYERN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Diphenyl 1,3 Thiazol 2 3h One and Its Derivatives

Classical Synthetic Pathways to 1,3-Thiazol-2(3H)-ones

The foundational methods for constructing the 1,3-thiazol-2(3H)-one ring system often involve the reaction of α-haloketones with a sulfur-containing nucleophile. A prominent classical approach is the Hantzsch thiazole (B1198619) synthesis, which, in its broader sense, can be adapted for the synthesis of various thiazole derivatives. nih.gov This typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide derivative. While effective, these traditional methods can sometimes be limited by harsh reaction conditions, long reaction times, and modest yields. nih.gov

Another classical route involves the reaction of α-hydroxyketones with thiocyanic acid or its salts. This pathway provides an alternative to the use of α-haloketones, thereby avoiding the handling of lachrymatory and reactive starting materials. The versatility of these classical methods has laid the groundwork for the development of more refined and targeted synthetic strategies.

Targeted Synthesis of 4,5-Diphenyl-1,3-thiazol-2(3H)-one

The specific introduction of two phenyl groups at the 4- and 5-positions of the thiazole ring requires tailored synthetic approaches. These methods are designed to control the regiochemistry of the final product and are often categorized by the key bond-forming strategies employed.

Cyclization reactions are a cornerstone for the synthesis of this compound. A common strategy involves the reaction of desyl chloride (2-chloro-1,2-diphenylethanone) with a suitable sulfur-containing nucleophile, such as thiourea or ammonium (B1175870) thiocyanate (B1210189), followed by hydrolysis of the resulting 2-amino-4,5-diphenylthiazole (B183397) intermediate.

Another effective cyclization approach involves the reaction of benzoin (B196080) with potassium thiocyanate. This reaction proceeds through an intermediate thiocyanate derivative of benzoin, which then undergoes intramolecular cyclization to form the desired thiazolone ring. These cyclization reactions are often carried out in a suitable solvent, and the reaction conditions can be optimized to improve yields. For instance, regioselective nucleophilic addition followed by intramolecular cyclocondensation has been successfully employed in the synthesis of related fused heterocyclic systems. rsc.org

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.net For the synthesis of this compound and its derivatives, MCRs provide a convergent approach where multiple starting materials are combined in a single step to generate the complex thiazole core.

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. This has led to the exploration of catalyst-free and green chemistry approaches for the synthesis of this compound. These methods aim to minimize the use of hazardous reagents and solvents and reduce energy consumption.

One such approach involves conducting the synthesis in water or under solvent-free conditions. rsc.orgnih.gov For example, the reaction of benzoin and thiourea can be carried out in the absence of a traditional organic solvent, often with microwave irradiation to accelerate the reaction. This not only reduces the environmental impact but can also lead to improved yields and shorter reaction times. Furthermore, catalyst-free methods for the synthesis of related heterocycles, such as 1,4,2-dithiazoles, have been developed, suggesting the potential for similar strategies in thiazolone synthesis. nih.gov The use of recyclable catalysts, such as mesoporous materials, also aligns with the principles of green chemistry. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents.

For instance, in cyclization reactions, the choice of base can significantly influence the reaction rate and yield. Similarly, in multi-component reactions, the stoichiometry of the reactants and the reaction time are critical factors that need to be carefully controlled. The table below summarizes some of the optimized conditions reported for the synthesis of related thiazole derivatives, highlighting the impact of different catalysts and reaction media on the yield.

| Catalyst/Medium | Reactants | Product | Yield (%) | Reference |

| Trypsin from porcine pancreas (PPT) in ethanol | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Thiazole derivatives | Up to 94% | nih.gov |

| Acetic acid | Phenylglyoxal monohydrate, lawsone, thiobenzamide | Lawsone–1,3-thiazole hybrid | 95% | acs.org |

| FeCl3·6H2O in DMF | Barbituric acid, acetophenone, aryl thioamides | Trisubstituted thiazole | High yields | researchgate.net |

| Methanol | 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester, 1-pyrrolidinecarbothioamide | Methyl 5-benzoyl-2-(1-pyrrolidinyl)-thiazole-4-carboxylate | High yield | nih.gov |

The data clearly indicates that the selection of an appropriate catalytic system and solvent is paramount in achieving high-yield synthesis of these heterocyclic compounds.

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted 1,3-thiazol-2(3H)-ones. When using unsymmetrical starting materials, such as an unsymmetrical α-haloketone, the cyclization can potentially lead to two different regioisomers. The control of regioselectivity is often achieved by carefully selecting the reaction conditions and the nature of the substituents on the starting materials.

For the synthesis of this compound from symmetrical precursors like benzoin or desyl chloride, regioselectivity is not a concern. However, when synthesizing derivatives with different substituents at the 4- and 5-positions, controlling the regiochemical outcome becomes essential. This can be influenced by the electronic and steric properties of the substituents.

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound ring itself. However, if the substituents on the thiazole ring or appended to it contain stereocenters, then the control of stereochemistry becomes an important aspect of the synthesis. For instance, in the synthesis of related thiazolidinone derivatives, which have a saturated thiazole ring, the creation of stereocenters at the 2, 4, and 5-positions is possible, and diastereoselective or enantioselective synthetic methods may be required.

Chemical Reactivity and Transformation Studies of the Thiazolone Core

Reactions of the Thiazolone Ring System

The reactivity of the 1,3-thiazol-2(3H)-one ring is influenced by the interplay of the sulfur and nitrogen heteroatoms, the carbonyl group, and the phenyl substituents. These features dictate the outcomes of nucleophilic and electrophilic attacks, as well as oxidation and reduction processes.

While direct nucleophilic substitution on the thiazolone ring of 4,5-diphenyl-1,3-thiazol-2(3H)-one is not extensively documented, related structures provide insights into potential reactive sites. For instance, in the synthesis of 2,3-diphenylthiazolidin-4-ones, the active methylene (B1212753) group at the 5-position readily reacts with aromatic aldehydes. researchgate.net This suggests that the C5 position of the thiazolone ring, although substituted with a phenyl group in the target molecule, is a potential site for nucleophilic attack under certain conditions.

Furthermore, the synthesis of novel researchgate.netnih.govthiazolo[4,5-d]pyridazin-4(5H)-ones involves the reaction of methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine (B178648). nih.gov This transformation, while on a different thiazole (B1198619) derivative, highlights the reactivity of substituents on the thiazole core towards nucleophiles. nih.gov

Electrophilic substitution reactions can be anticipated to occur on the phenyl rings of this compound. The phenyl groups at positions 4 and 5 are susceptible to attack by electrophiles, leading to a variety of substituted derivatives. While specific studies on the title compound are limited, research on related compounds like 2,5-diphenyl-1,3-thiazol-4-ol (B1296373) indicates that electrophilic substitution can occur at the phenyl rings.

In a broader context of thiazole chemistry, bromination of a 1-(phenyl)-5-oxopyrrolidine-3-carboxylic acid derivative with bromine in acetic acid results in the formation of an α-bromocarbonyl compound, which is a key intermediate for the synthesis of 2,5-disubstituted thiazole derivatives. nih.gov This demonstrates the susceptibility of activated positions to electrophilic attack.

The oxidation of the thiazolone core can lead to several products, depending on the oxidant and reaction conditions. Studies on chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) show that oxidation can result in ring-opening to yield acetylamino disulfides or, with stronger oxidants, the formation of thiazoles through dehydrogenation. researchgate.netrsc.org For instance, reaction with Oxone® can lead to ring-opened disulfides. researchgate.netrsc.org Treatment of 2-phenyl substituted thiazolines with various oxidants can yield benzoylamino sulfonic acids, disulfides, and thiazoles. researchgate.netrsc.org The use of potassium permanganate (B83412) under phase-transfer conditions can selectively lead to the corresponding thiazoles. researchgate.netrsc.org It is plausible that this compound would exhibit similar reactivity, potentially leading to the corresponding thiazole or ring-opened products upon oxidation. The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov

Reduction of the thiazolone ring would likely target the C=N bond and the carbonyl group. While specific reduction pathways for this compound are not detailed in the available literature, reduction of related thiazole derivatives can lead to thiazolidine (B150603) structures.

Transformations Involving the Carbonyl Group

The carbonyl group at the 2-position of the 1,3-thiazol-2(3H)-one ring is a key site for chemical transformations. It can participate in condensation reactions and can be a target for nucleophilic attack. For example, in the synthesis of pyrazoline rings from 2,3-diphenylthiazolidin-4-ones, the unsaturated carbonyl group of benzylidene derivatives reacts with hydrazine hydrate (B1144303) and its phenyl derivatives. researchgate.net This reactivity is analogous to the potential reactions of the carbonyl group in the thiazolone ring of the title compound.

Tautomerism and Isomerization of the 1,3-Thiazol-2(3H)-one Nucleus

The 1,3-thiazol-2(3H)-one nucleus can exhibit tautomerism, primarily keto-enol tautomerism, where the proton can shift from the nitrogen atom to the oxygen of the carbonyl group, resulting in the formation of 4,5-diphenyl-1,3-thiazol-2-ol. This equilibrium is influenced by factors such as the solvent polarity and the electronic nature of the substituents. Studies on a novel 1,3,4-thiadiazole (B1197879) derivative have shown the existence of keto-enol tautomeric forms in different solvents, with the ratio depending on the solvent's polarity. nih.gov A similar phenomenon can be expected for this compound. The presence of the enol form, 2,5-diphenyl-1,3-thiazol-4-ol, has been identified.

| Tautomeric Form | Structure |

| Keto Form (this compound) | C₁₅H₁₁NOS |

| Enol Form (4,5-Diphenyl-1,3-thiazol-2-ol) | C₁₅H₁₁NOS |

Mechanistic Investigations of Key Chemical Transformations

The mechanism of formation of related thiazolidinone-4 derivatives is well-established and provides a basis for understanding the reactions of the this compound core. researchgate.net For instance, the formation of pyrazoline rings from benzylidene derivatives of thiazolidinones is understood to proceed via an attack on the electrophilic carbonyl carbon followed by elimination of a water molecule. researchgate.net

In the synthesis of phenyl-pyrano-thiazol-2-one derivatives, a plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular O-cyclization with the elimination of a small molecule. This highlights the sequential and selective nature of these multi-component reactions.

Derivatization and Structural Diversification of the 4,5 Diphenyl 1,3 Thiazol 2 3h One Scaffold

N-Substitution Reactions on the Thiazolone Nitrogen

The nitrogen atom at the 3-position of the thiazolone ring is a key site for derivatization. As a secondary amine within the heterocyclic structure, it readily undergoes N-substitution reactions, such as alkylation and acylation. These reactions are fundamental for introducing a variety of functional groups, which can significantly alter the molecule's properties.

For instance, N-acylation can be achieved by reacting the thiazolone with acylating agents like chloroacetyl chloride. google.com This introduces a reactive handle that can be used for further conjugation to other molecular scaffolds. Similarly, N-alkylation with various alkyl halides can introduce simple alkyl chains or more complex side chains, a common strategy in the synthesis of derivatives of related heterocycles. mdpi.com The reactivity of the nitrogen atom allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of compound libraries for screening purposes.

Functionalization at the C-4 and C-5 Phenyl Groups

While direct functionalization of the C-4 and C-5 phenyl groups on the pre-formed 4,5-diphenyl-1,3-thiazol-2(3H)-one scaffold is less commonly reported, these aromatic rings present opportunities for structural modification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could theoretically be employed to introduce substituents. However, controlling the regioselectivity of these reactions on the two phenyl rings can be challenging.

A more practical and widely used approach involves the synthesis of the thiazolone ring from starting materials that already contain substituted phenyl groups. For example, using a substituted benzoin (B196080) or benzil (B1666583) in the initial ring-forming reaction allows for the precise placement of desired functional groups on one or both phenyl rings. This strategy provides a reliable method for creating derivatives with specific substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies. nih.gov

Synthesis of Thiazole-Fused Heterocyclic Systems

The this compound scaffold, or its corresponding thione analog, is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of a side chain, often introduced at the N-3 or S-1 position, with another part of the thiazole (B1198619) ring to form a new, annulated ring. This strategy has led to the creation of a variety of novel polycyclic compounds.

Several important classes of fused heterocycles have been synthesized from thiazole precursors:

Thiazolo[3,2-a]pyrimidinones : These can be synthesized by reacting 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with reagents like methyl chloroacetate. researchgate.net The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.

Thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazoles : These fused systems are typically prepared through the condensation of 3-mercapto-1,2,4-triazoles with α-haloketones. researchgate.netresearchgate.net This Hantzsch-type condensation is a robust method for constructing the thiazole ring onto a pre-existing triazole.

Thiazolo[4,5-d]pyrimidines : These are accessible from appropriately substituted thiazole precursors, for example, by building the pyrimidine (B1678525) ring onto the thiazole scaffold. nih.gov

Thiazolo[4,5-d] researchgate.netresearchgate.netnih.govtriazoles : This unprecedented [5-5]-fused heteroaromatic system has been synthesized and functionalized, highlighting the potential for creating novel heterocyclic building blocks. rsc.orgnih.gov

Table 1: Examples of Thiazole-Fused Heterocyclic Systems

| Starting Material Type | Reagent(s) | Fused System | Reference(s) |

| 3,4-Dihydropyrimidine-2(1H)-thiones | Methyl chloroacetate | Thiazolo[3,2-a]pyrimidine | researchgate.net |

| 3-Mercapto researchgate.netresearchgate.netresearchgate.nettriazoles | α-Bromodiketones | Thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazole | researchgate.net |

| 3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones | Secondary amines, Active methylene (B1212753) compounds | Thiazolo[4,5-d]pyrimidine | nih.gov |

| Substituted Thiazoles | N/A (Multi-step synthesis) | 2H-Thiazolo[4,5-d] researchgate.netresearchgate.netnih.govtriazole | rsc.orgnih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Aromatic aldehydes, Meldrum's acid | researchgate.netresearchgate.netnih.govThiadiazolo[3,2-a]pyrimidine | informahealthcare.com |

Design and Synthesis of Hybrid Molecules Incorporating the Thiazolone Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified biological activity profile. nih.gov The this compound scaffold is an attractive component for such hybrids due to its established biological relevance.

The synthesis of these hybrids can be achieved by attaching other biologically active moieties to various positions on the thiazolone core. Common strategies include:

Linkage at the N-3 Position : The nitrogen atom is a convenient point of attachment. For example, a linker can be introduced via N-acylation, which can then be used to connect to another heterocyclic system, such as a 1,3,4-thiadiazole (B1197879) or a pyrrolidinone. nih.govresearchgate.net

Linkage via the Phenyl Rings : Functional groups on the C-4 or C-5 phenyl rings can serve as attachment points. For instance, an amino or carboxyl group on one of the phenyls could be used to form an amide bond with another molecule.

Incorporation of a Hydrazinyl Moiety : Synthesizing 2-hydrazinyl-1,3-thiazole derivatives introduces a versatile hydrazone linkage that can be used to connect to a wide range of carbonyl-containing compounds. nih.gov

Table 2: Examples of Hybrid Molecule Design Strategies

| Core Scaffold | Linkage Strategy | Attached Moiety | Resulting Hybrid Type | Reference(s) |

| 1,3,4-Thiadiazole | -S- bridge | 1,3,5-Triazine | Thiadiazole-Triazine Hybrid | researchgate.net |

| 4-Phenyl-1,3-thiazole | C2-Hydrazone linkage | Various carbonyl compounds | 2-Hydrazinyl-thiazole Derivatives | nih.gov |

| Thiazole | Amide/Ester linkage | Pyrrolidinone, Triazole, Oxadiazole | Multi-heterocyclic Hybrids | nih.gov |

| Thiazole | Carbohydrazide linker | 1,3,4-Thiadiazole | Thiazole-Thiadiazole Hybrid | researchgate.net |

Structure-Reactivity Relationship Investigations of Substituent Effects

Understanding the relationship between the structure of a molecule and its chemical reactivity is crucial for designing efficient synthetic routes and for predicting its behavior in biological systems. For the this compound scaffold, substituents on either the thiazolone ring or the phenyl groups can profoundly influence its electronic properties and reactivity.

Key findings from studies on related structures include:

Electronic Effects of Phenyl Substituents : The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density of the entire heterocyclic system. For example, a methoxy (B1213986) group on the phenyl ring of related thiazole derivatives was found to significantly increase binding affinity for adenosine (B11128) A3 receptors, demonstrating the impact of substituents on biological interactions. nih.gov

Influence on Reaction Pathways : Substituents can direct the outcome of chemical reactions. In studies of (Z)-4-aryliden-5(4H)-thiazolones, which are structurally related, the nature of the aryl group influences the stereoselectivity of [2+2] photocycloaddition reactions and the propensity for base-catalyzed ring-opening reactions. acs.org

Acidity of Protons : The presence of strongly electron-withdrawing groups can increase the acidity of nearby protons. In 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the sulfonyl group makes the alpha-hydrogens highly acidic. mdpi.com By analogy, substituents on the this compound core would be expected to modulate the acidity of any adjacent protons, affecting their reactivity in base-mediated reactions.

These investigations highlight how systematic structural modifications can be used to fine-tune the reactivity and properties of the thiazolone scaffold, guiding the synthesis of new derivatives with desired characteristics.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-Diphenyl-1,3-thiazol-2(3H)-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the aromatic protons appear as a multiplet in the range of δ 7.22-7.57 ppm, with a distinct doublet for two protons at δ 8.11 ppm. rsc.org The broad singlet at δ 12.81 ppm is characteristic of the N-H proton. rsc.org For this compound, the phenyl protons would be expected to resonate in the aromatic region, and the N-H proton would likely appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the case of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the carbon signals are observed between δ 127.12 and 144.98 ppm. rsc.org Similarly, for this compound, the phenyl carbons and the thiazole (B1198619) ring carbons would have characteristic chemical shifts. The carbonyl carbon (C=O) of the thiazolone ring would be expected to appear at a significantly downfield chemical shift.

A representative, though not identical, compound, 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione, exhibits symmetry where the aromatic protons are equivalent, resulting in two sets of signals. researchgate.net In contrast, a less symmetrical molecule like 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione shows more complex multiplicity for the aromatic protons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Related Thiazole and Imidazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 7.22-7.57 (m, 12H), 8.11 (d, 2H), 12.81 (br, 1H) | 127.12, 127.41, 127.59, 128.42, 128.71, 128.89, 129.27, 129.31, 129.47, 131.33, 133.31, 135.42, 137.78, 144.98 | DMSO-d₆ | rsc.org |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3.82 (s, 3H), 7.06 (d, 2H), 7.23-7.58 (m, 10H), 8.05 (d, 2H), 12.56 (br, 1H) | 55.7, 114.6, 123.5, 126.9, 127.2, 127.5, 128.0, 128.1, 128.6, 128.8, 129.1, 131.6, 131.7, 135.8, 137.2, 146.0, 146.1, 159.9 | DMSO-d₆ | rsc.org |

Note: The data presented is for structurally related compounds and serves to illustrate the expected spectral regions for this compound.

To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, particularly within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity between the phenyl rings and the thiazole core, as well as identifying the quaternary carbons.

For a related thiazole derivative, these techniques would confirm the attachment of the phenyl groups to the C4 and C5 positions of the thiazole ring. researchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. A strong absorption band corresponding to the C=O stretching vibration of the ketone group in the thiazolone ring would be prominent, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl rings would be observed in the 1450-1600 cm⁻¹ region. rsc.org For instance, in 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, IR peaks are observed at 3439 cm⁻¹ (N-H), 3060 cm⁻¹ (aromatic C-H), and 1599 cm⁻¹ (C=C). rsc.org

Raman spectroscopy provides complementary information. For a related compound, 1,3-diphenyl thiourea (B124793), theoretical and experimental FT-Raman spectra have been analyzed to assign vibrational modes. researchgate.net In thiazole derivatives, the C-H stretching of the phenyl and thiazole rings, as well as various deformation and rocking modes, can be identified. researchgate.netrsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=O Stretch (Ketone) | 1650 - 1750 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org

For this compound, HRMS would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for related heterocyclic compounds involve the loss of side chains and the cleavage of the heterocyclic ring. nih.gov The analysis of these fragments helps to piece together the structure of the parent molecule. nih.gov For example, in the HRMS data for a similar compound, the calculated and found masses for the protonated molecule [M+H]⁺ were 289.08348 and 289.08366, respectively, confirming the molecular formula. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the presence of conjugated phenyl rings and the thiazole system would lead to characteristic absorption bands in the UV region. rsc.org

For a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, absorption peaks were observed at 340 nm and 406 nm, which were attributed to π→π* transitions. researchgate.net Similarly, the UV-Vis spectrum of this compound would be expected to show absorptions corresponding to the electronic transitions within its chromophoric system.

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related structures provides valuable insights. For example, the crystal structure of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one reveals a nearly planar arrangement between the thiazole and pyrazole (B372694) rings, with a dihedral angle of 6.6 (2)°. nih.gov The phenyl rings are twisted relative to the pyrazole ring. nih.gov In another example, rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 1-oxide, the thiazine (B8601807) ring adopts an envelope conformation. nih.gov X-ray diffraction studies on similar heterocyclic compounds also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. researchgate.net A crystal structure determination for this compound would precisely define its molecular geometry and packing in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely applied to investigate various aspects of thiazole (B1198619) derivatives. nih.govtandfonline.com

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 4,5-Diphenyl-1,3-thiazol-2(3H)-one, this is achieved using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(**). nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Studies on structurally similar compounds, such as 3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyl-2H-tetrazolium bromide, have shown that the phenyl rings and the heterocyclic core often lie in different planes. nih.gov For this compound, it is expected that the two phenyl rings at positions 4 and 5 would be twisted out of the plane of the central thiazolone ring due to steric hindrance. The optimized geometry would provide precise values for these dihedral angles. The calculations also yield information about the distribution of electron density and the molecular dipole moment.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-S and C-N stretching within the thiazole ring, and various vibrations associated with the two phenyl rings (C-C stretching, C-H stretching, and out-of-plane bending). Theoretical studies on related molecules like 4,5-diphenyl-2-2 oxazole (B20620) propionic acid (oxaprozin) and other thiazole derivatives provide a basis for assigning these frequencies. researchgate.netnih.govtaylorfrancis.com The calculated frequencies are often scaled by a factor to improve agreement with experimental results. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C-H stretching (Aromatic) | 3100-3000 | scialert.net |

| C=O stretching | 1750-1700 | nih.gov |

| C=C stretching (Aromatic) | 1625-1430 | scialert.net |

| C-N stretching | 1350-1250 | researchgate.net |

| C-S stretching | 750-600 | taylorfrancis.com |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For thiazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient sites. researchgate.net In a study on a related thiazole-tetrazolium compound, the HOMO-LUMO gap was calculated to be 1.83 eV, indicating a reactive molecule. nih.gov Analysis of this compound would reveal how the phenyl substituents influence the electronic distribution and reactivity of the thiazolone core.

| Parameter | Typical Value (eV) | Significance | Reference |

|---|---|---|---|

| E(HOMO) | -5.0 to -6.5 | Electron-donating ability | nih.govnih.gov |

| E(LUMO) | -1.0 to -2.5 | Electron-accepting ability | nih.govnih.gov |

| Energy Gap (ΔE) | ~2.5 to 4.5 | Chemical reactivity and stability | nih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and manipulate molecular structures. A key aspect is conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies. For this compound, the primary degrees of freedom are the rotation of the two phenyl rings attached to the thiazole ring.

Computational methods can map the potential energy surface by systematically rotating the dihedral angles that define the orientation of these rings. researchgate.net This analysis identifies the lowest-energy conformer (the most stable structure) as well as the energy barriers to rotation between different conformations. nih.gov Understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment, including biological receptors or other reactants. Studies on other diphenyl-heterocyles often reveal a non-planar ground state to be the most stable due to the balance between conjugative effects (favoring planarity) and steric repulsion (favoring twisting). nih.gov

Computational Studies of Reaction Mechanisms

Theoretical chemistry can be used to investigate the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. mdpi.com This provides a mechanistic understanding that is often difficult to obtain through experiments alone.

For this compound, such studies could explore various reactions, such as electrophilic or nucleophilic substitution on the thiazole ring or the phenyl groups. For example, a computational study could model the reaction of the compound with an electrophile, determining whether the attack occurs at the nitrogen, sulfur, or one of the carbon atoms, and calculating the energy barrier for each possible pathway. While specific studies on this molecule are not prominent, research on the reaction of other heterocycles with reagents like formaldehyde (B43269) has shown that computational methods can successfully predict the reaction products and explain the regioselectivity by comparing the activation energies of different pathways. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling using Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational methods that aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.net These models are built by calculating a set of numerical values, known as chemical descriptors, for each molecule and then using statistical methods to find a mathematical equation that links these descriptors to an observed property.

For a series of derivatives of this compound, a QSPR model could be developed to predict properties like solubility, melting point, or lipophilicity (LogP). Descriptors would include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) parameters. Studies on thiazole derivatives have successfully used methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models for antimicrobial or enzyme inhibitory activities. ijpsdronline.com These models help in the rational design of new compounds with enhanced properties by identifying the key structural features that influence the desired outcome. nih.gov

In-Depth Analysis of Intermolecular Forces in this compound Remains Elusive

Despite a thorough search of scientific literature, detailed computational studies focusing specifically on the intermolecular recognition and interactions of the chemical compound this compound are not publicly available at this time. Consequently, a comprehensive article on this specific topic, complete with detailed research findings and data tables as requested, cannot be generated.

Computational chemistry offers powerful tools to investigate the intricate network of non-covalent interactions that govern how molecules recognize and bind to one another. These studies are crucial for understanding crystal packing, predicting physical properties, and designing new materials and pharmaceuticals. For a molecule like this compound, which possesses aromatic rings, a heterocyclic core, and potential hydrogen bond donors and acceptors, a rich landscape of intermolecular forces such as π-π stacking, hydrogen bonding, and van der Waals interactions is anticipated.

Typically, a computational analysis of intermolecular interactions would involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be employed to calculate the geometry and electronic structure of the molecule. By studying dimers or larger clusters of the molecule, the strength and nature of the interactions holding them together can be quantified. This would yield precise interaction energies for different spatial arrangements.

Analysis of Non-Covalent Interactions: Specialized computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index, would be used to visualize and characterize the specific types of interactions present, including their strength and spatial distribution.

Crystal Structure Prediction and Analysis: If an experimental crystal structure is available from X-ray diffraction, computational methods can be used to analyze the packing of the molecules in the solid state and to calculate the lattice energy. This provides invaluable insight into the dominant intermolecular forces that dictate the supramolecular architecture.

While computational studies have been conducted on various other thiazole derivatives, often in the context of their biological activity and binding to protein targets, a specific investigation into the fundamental intermolecular recognition patterns of this compound itself has not been reported in the accessible scientific literature. The generation of scientifically accurate data tables and detailed research findings, as stipulated, is contingent upon the existence of such a primary research publication.

Future computational and experimental work by research groups may yet shed light on the supramolecular chemistry of this compound, which would then enable a detailed discussion of its intermolecular interactions.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Thiazolone derivatives are recognized for their utility as reactive intermediates in the synthesis of more complex molecular architectures. rsc.org Their multifunctional nature allows for a variety of chemical transformations, making them valuable building blocks for diverse organic compounds. researchgate.net

The thiazolone ring possesses multiple reactive sites that can be targeted for modification, enabling the construction of a wide array of derivatives. rsc.org For instance, thiazolones can serve as substrates in various catalytic asymmetric reactions, including Michael additions and Mannich reactions, to produce chiral molecules. rsc.org They are also employed in condensation reactions, such as the Knoevenagel condensation, to yield arylidene derivatives. nih.gov These derivatives, in turn, can undergo further reactions. For example, 2,3-diphenylthiazolidin-4-ones, which are structurally related, can be converted to benzylidene derivatives that are then used to synthesize pyrazoline rings. researchgate.net

The synthesis of fused heterocyclic systems often relies on thiazole-containing intermediates. A notable example is the synthesis of nih.govresearchgate.netthiazolo[4,5-d]pyridazin-4(5H)-ones, which are prepared from 2-aminosubstituted-thiazole-4-carboxylates. nih.gov Although direct evidence for the use of 4,5-Diphenyl-1,3-thiazol-2(3H)-one as a precursor in such syntheses is limited, the established reactivity of the thiazolone nucleus suggests its potential as a starting material for a variety of complex molecules. The presence of the phenyl groups at the 4 and 5 positions can influence the reactivity and properties of the resulting compounds.

The following table provides examples of complex organic molecules synthesized from thiazole (B1198619) derivatives, illustrating the role of the thiazole core as a synthetic building block.

| Starting Thiazole Derivative | Reaction Type | Product | Reference |

| Methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates | Cyclization with hydrazine (B178648) | nih.govresearchgate.netThiazolo[4,5-d]pyridazinones | nih.gov |

| 4-Thioxo-2-thiazolidinone | Knoevenagel condensation | 5-Arylidene derivatives | nih.gov |

| 2,3-Diphenylthiazolidin-4-one | Reaction with aromatic aldehydes | Benzylidene derivatives | researchgate.net |

Potential in Material Science and Advanced Chemical Systems (General)

The potential applications of thiazole derivatives extend into the field of materials science, where their unique electronic and photophysical properties can be harnessed. While specific studies on the material properties of this compound are not widely available, research on related compounds offers insights into its potential.

Thiazole-containing compounds have been investigated for their fluorescent properties, which are crucial for the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors. For instance, certain pyrazoline derivatives containing a thiazole moiety have been explored as fluorescent sensors for the detection of metal ions. The inherent aromaticity and the presence of heteroatoms in the thiazole ring can lead to desirable photophysical characteristics.

The reactivity of the thiazolone ring also suggests its potential use in polymer chemistry. The ability to undergo various chemical modifications could allow for the incorporation of the this compound unit into polymer backbones or as pendant groups. This could impart specific properties, such as thermal stability or altered optical characteristics, to the resulting polymer. The phenyl groups on the thiazolone ring can enhance intermolecular interactions, such as pi-stacking, which can influence the bulk properties of materials.

Utilization in Analytical Chemistry Methodologies (General)

In the realm of analytical chemistry, thiazole derivatives have found utility in the development of various assays and detection methods. A prominent example is the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow tetrazole, which is reduced to purple formazan (B1609692) in living cells. This colorimetric assay is widely used to measure cellular metabolic activity and, by extension, cell viability and cytotoxicity.

While there is no direct evidence of this compound being used in established analytical methods, the fundamental chemistry of the thiazole ring suggests its potential in this area. The structural features of thiazolones could be exploited for the development of new analytical reagents. For example, the ability of some thiazole derivatives to act as ligands for metal ions could be the basis for new colorimetric or fluorometric methods for metal detection. The reactivity of the thiazolone ring could also be utilized to create new labeling agents for biological molecules.

The following table lists some thiazole derivatives and their applications in analytical chemistry.

| Thiazole Derivative | Analytical Application | Principle |

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Cell viability/cytotoxicity assay | Colorimetric measurement of formazan produced by metabolically active cells |

| Pyrazoline-thiazole hybrids | Fluorescent sensing | Detection of metal ions through changes in fluorescence |

Future Research Directions and Emerging Challenges

Development of Sustainable and Eco-Friendly Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research concerning 4,5-diphenyl-1,3-thiazol-2(3H)-one will undoubtedly prioritize "green" synthetic methodologies designed to minimize hazardous waste, reduce energy consumption, and utilize renewable resources. bepls.comrsc.org Drawing from progress in the synthesis of other thiazole (B1198619) derivatives, several promising strategies can be envisioned.

Key areas for development include:

Green Catalysts: The use of recyclable and biodegradable catalysts is a cornerstone of sustainable chemistry. For instance, biocatalysts like cross-linked chitosan (B1678972) hydrogels have been successfully employed for synthesizing other thiazoles, offering high yields, mild reaction conditions, and excellent reusability. mdpi.com Research could adapt such catalysts for the synthesis of the target thiazolone.

Alternative Solvents and Conditions: Moving away from traditional volatile organic compounds is critical. Promising alternatives that could be explored include deep eutectic solvents (DES), which are biodegradable and have low toxicity, or simply using water as the reaction medium. bepls.comnih.gov Furthermore, solvent-free techniques, such as solid-state synthesis via ball-milling, have proven effective for generating related thiazole structures and could be adapted for the synthesis of this compound. researchgate.netresearchgate.net

Energy-Efficient Methods: Conventional heating can be energy-intensive. The application of alternative energy sources like ultrasonic irradiation and microwave-assisted synthesis offers advantages such as significantly reduced reaction times, milder conditions, and often higher product yields. bepls.commdpi.com

| Sustainable Method | Key Advantages | Example Application (General Thiazoles) | Citation |

| Recyclable Biocatalysts | Eco-friendly, reusable, mild conditions, high yields | Chitosan hydrogel used for thiazole synthesis | mdpi.com |

| Deep Eutectic Solvents | Biodegradable, low volatility, safe | Synthesis of thiazolo[5,4-d]thiazoles in L-proline-based DES | nih.gov |

| Solvent-Free Ball Milling | Waste-free production, high yields | Synthesis of thiazolylpyrazole derivatives | researchgate.net |

| Ultrasonic Irradiation | Reduced reaction times, energy efficient | Used with a biocatalyst for thiazole synthesis | mdpi.com |

| Water as Solvent | Safe, environmentally benign, cost-effective | Synthesis of 2-(alkylsulfanyl)thiazoles | bepls.com |

Exploration of Novel Reactivity and Transformation Pathways

The this compound ring system possesses multiple reactive sites, offering a rich landscape for chemical modification and the creation of new molecular architectures. Future research will likely focus on exploring transformation pathways to generate derivatives with diverse functionalities.

Potential avenues of exploration include:

Reactions at the Sulfur Atom: The sulfur heteroatom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone derivatives. researchgate.net This transformation significantly alters the electronic properties and steric profile of the molecule, which could be leveraged to tune its biological activity or material properties. researchgate.netnih.gov

Functionalization of the Thiazolone Core: The core ring structure can be a template for more complex molecules. For example, Knoevenagel condensation is a common reaction for related thiazolones, enabling the introduction of various substituents. nih.govmdpi.com Additionally, the thiazolone ring can act as a precursor in cyclocondensation reactions to build fused heterocyclic systems, such as thiazolo[4,5-d]pyridazinones, which have shown analgesic and anti-inflammatory activities. nih.gov

Coupling Reactions: The aromatic phenyl groups attached to the thiazole ring can be subjected to various cross-coupling reactions to introduce additional diversity. Furthermore, methods for the direct arylation of the thiazole core itself are well-established for related compounds and could be applied here. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow synthesis represents a significant technological advancement in chemical manufacturing. Integrating the synthesis of this compound into flow chemistry platforms offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.gov

Flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. nih.gov The use of packed-bed reactors with heterogeneous catalysts, for instance, can streamline the synthesis and purification process, making it more efficient. While specific flow syntheses for this exact compound are not yet prevalent, established flow protocols for other heterocycles, like 1,2,3-triazoles, demonstrate the power of this approach. nih.gov These methods achieve quantitative conversion and high productivity with simplified work-up procedures, providing a clear blueprint for developing a flow synthesis of the target thiazolone. nih.gov Automation can further accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and building block combinations.

Advanced Design Principles for New Chemical Functions

The this compound scaffold is a promising starting point for the rational design of new molecules with tailored functions. By applying modern medicinal chemistry and materials science principles, its structure can be systematically modified to enhance desired properties.

Structure-Activity Relationship (SAR) Studies: A key research direction involves synthesizing a library of analogues by modifying the phenyl rings (e.g., introducing electron-donating or electron-withdrawing groups) and observing the effect on biological activity. Such studies are crucial for identifying the pharmacophore and optimizing potency, as has been demonstrated for numerous other thiazole-based agents. mdpi.comnih.gov

Hybrid Molecule Design: A powerful strategy is the creation of hybrid molecules that combine the thiazolone core with other known pharmacophores. nih.gov For example, linking the scaffold to pyrazole (B372694), pyrazoline, or triazole moieties could result in synergistic effects, leading to compounds with enhanced or entirely new biological activities, such as anticancer or antimicrobial properties. nih.govnih.gov

Computational and In Silico Methods: Advanced computational tools are becoming indispensable in chemical design. Molecular docking can be used to predict how derivatives of this compound might interact with specific biological targets, such as enzymes or receptors. mdpi.com Machine learning models can also be trained to predict the activity of virtual compounds, helping to prioritize synthetic efforts towards the most promising candidates. researchgate.net

Multidisciplinary Research Opportunities for the Thiazolone Scaffold

The versatile nature of the thiazole nucleus suggests that this compound and its derivatives could find applications across a range of scientific disciplines.

Medicinal Chemistry: This remains the most prominent area of opportunity. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govnih.gov Future research will involve screening new derivatives against various disease targets, including cancer cell lines and pathogenic microbes. mdpi.commdpi.com

Materials Science: The rigid, planar structure and π-conjugated system of the diphenylthiazole core are features often found in organic electronic materials. nih.gov Related thiazolo[5,4-d]thiazole (B1587360) and thiadiazole compounds have been investigated for applications in semiconductors and nonlinear optics. nih.govresearchgate.net Research could explore the potential of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), sensors, or other functional materials. nih.gov

Agrochemicals: The thiazole ring is a component of some commercial fungicides and pesticides. researchgate.netresearchgate.net There is potential to explore the utility of this specific thiazolone scaffold in developing new plant-protecting agents or growth regulators. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5-Diphenyl-1,3-thiazol-2(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via oxidative cyclization of thioamides. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., iodine or Lewis acids). For example, microwave-assisted synthesis may enhance reaction efficiency compared to traditional reflux .

- Data Insight : In analogous thiazol-2(3H)-one derivatives, yields improved from 60% (reflux, 12h) to 85% (microwave, 30 min) under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., phenyl groups at C4/C5) and tautomeric forms.

- IR : Stretching frequencies for C=O (~1700 cm) and C-S (~650 cm) validate the thiazolone core.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation pathways .

Q. How does the compound’s reactivity vary under oxidation or reduction conditions?

- Methodological Answer :

- Oxidation : May yield hydroxylated derivatives via electrophilic aromatic substitution (e.g., using HO/AcOH).

- Reduction : Sodium borohydride can reduce the carbonyl group to a thiazolidinone, altering biological activity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/6-31+G(d)) with solvent models (PCM or SMD) simulate tautomer stability. For instance, solvation effects in polar solvents (water, ethanol) shift equilibrium toward the enol form due to hydrogen bonding .

- Data Contradiction Note : Experimental NMR may show broad signals for tautomers, while computational models assume static structures. Dynamic NMR or variable-temperature studies reconcile discrepancies .

Q. How can researchers resolve conflicting data on the compound’s biological activity across different assay systems?

- Methodological Answer :

- Standardize Assays : Use isogenic cell lines (e.g., HCT-116 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with cellular thermal shift assays (CETSA) to validate target engagement .

- Example : A study on a related thiazole derivative showed IC variations (5–50 µM) due to differences in ATP concentrations across kinase assays .

Q. What role do the phenyl substituents play in modulating the compound’s binding affinity to biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace phenyl groups with electron-withdrawing (e.g., -NO) or donating (-OCH) substituents and assess via SPR or fluorescence polarization.

- Crystallography : Co-crystallization with target proteins (e.g., cannabinoid receptors) reveals hydrophobic interactions with phenyl rings .

Methodological Resources

Q. How to design a robust SAR study for derivatives of this compound?

- Stepwise Approach :

Core Modification : Vary substituents on the thiazolone ring (e.g., alkyl, aryl, heteroaryl).

Stereoelectronic Analysis : Use Hammett constants (σ) to correlate electronic effects with bioactivity.

In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize synthetic targets .

Q. What advanced techniques are suitable for studying the compound’s interaction with lipid membranes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding to immobilized lipid bilayers.

- Langmuir Trough Experiments : Assess monolayer penetration efficiency using pressure-area isotherms .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (microwave) | 85% (vs. 60% reflux) | |

| Tautomer Stability (ΔG) | Enol form favored by 2.3 kcal/mol in H₂O | |

| Binding Affinity (CB1) | K = 12 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.